molecular formula C19H17NO5 B14989298 Methyl 4-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}benzoate

Methyl 4-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B14989298
M. Wt: 339.3 g/mol
InChI Key: ZZWPBNQFCRYMBN-UHFFFAOYSA-N
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Description

METHYL 4-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzofuran ring, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the formation of the benzofuran ring. Common methods include:

    Acid-catalyzed cyclization: of compounds containing carbonyl groups.

    Palladium or platinum-catalyzed ring closure: via intramolecular Wittig reactions.

    Condensation of activated methylene: groups following Dieckmann reaction conditions.

    Intramolecular Friedel–Crafts reactions: .

    Photolytic cyclization: of α-phenylketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of METHYL 4-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular processes and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its benzofuran ring and acetamido group contribute to its versatility and effectiveness in various research and industrial applications .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H17NO5/c1-23-15-7-8-17-16(10-15)13(11-25-17)9-18(21)20-14-5-3-12(4-6-14)19(22)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,21)

InChI Key

ZZWPBNQFCRYMBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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